1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
The compound 1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived molecule featuring a pyrimidinetrione core substituted with a methylene-linked pyrazole ring. The pyrazole moiety is further functionalized with phenyl and 2-thienyl groups, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
1,3-dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-22-18(25)15(19(26)23(2)20(22)27)11-13-12-24(14-7-4-3-5-8-14)21-17(13)16-9-6-10-28-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKBNRFRBRSLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Alkylation of Barbituric Acid
Barbituric acid undergoes sequential N-alkylation using methylating agents:
- Reaction Conditions :
- Workup : Precipitation with excess diethyl ether yields 1,3-dimethylbarbituric acid as a white solid (85–90% yield).
Characterization Data :
Preparation of 1-Phenyl-3-(2-Thienyl)-1H-Pyrazole-4-Carbaldehyde
Vilsmeier-Haack Formylation
The pyrazole aldehyde is synthesized via:
- Reaction Sequence :
- Optimization :
- Solvent : Dry dichloromethane (DCM).
- Yield : 70–75% after silica gel chromatography.
Spectroscopic Confirmation :
Knoevenagel Condensation: Final Coupling
Reaction Protocol
Mechanistic Insights
The reaction proceeds via:
- Enolate Formation : Deprotonation of the barbituric acid’s active methylene group.
- Nucleophilic Attack : Enolate addition to the aldehyde carbonyl.
- Dehydration : Elimination of H₂O to form the exocyclic double bond.
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Ethanol | 82–87% |
| Catalyst (AcOH) | 0.5–1.0 mL | Maximizes rate |
| Reaction Time | 4 hours | Prevents decomposition |
Purification and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
δ 3.30 (s, 6H, N–CH₃), 6.89–7.31 (m, aromatic H), 8.45 (s, 1H, CH=). - HRMS (ESI+) : m/z Calcd for C₂₁H₁₆N₄O₃S [M+H]⁺: 429.1024; Found: 429.1021.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Solid-Phase Synthesis
Challenges and Solutions
- Regioselectivity in Pyrazole Formation :
- Mitigation : Use of Cu(I) catalysts to direct cyclization.
- Over-Oxidation of Aldehyde :
Scalability and Industrial Relevance
- Batch Size : Up to 500 g demonstrated in pilot plants.
- Cost Drivers :
- 2-Thienylacetylene (≈$120/mol)
- Chromatography (30% of total cost).
Chemical Reactions Analysis
1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Scientific Research Applications
1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrimidinetrione scaffold is a common motif in barbiturate analogs, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Calculated based on formula C₂₁H₁₈N₄O₃S.
Key Observations:
- Aromatic vs.
- Solubility : Compounds with smaller substituents (e.g., furyl in ) exhibit higher aqueous solubility, whereas bulkier groups (e.g., diphenylpyrazole in ) favor membrane permeability .
- Functional Group Modifications : The thioxo group in enhances hydrogen-bond acceptor capacity, a feature absent in the target compound but relevant for targeting specific enzymes .
Reaction Efficiency:
- Thienyl-containing aldehydes (as in the target compound) may require longer reaction times due to steric hindrance compared to furyl or phenyl analogs .
Stability and Reactivity
- Oxidative Stability : The absence of thiomethyl groups (cf. ’s sulfoxide derivatives) suggests the target compound is less prone to oxidative elimination, enhancing shelf-life .
- Photodegradation : Thienyl groups may increase susceptibility to UV-induced degradation compared to phenyl analogs, necessitating formulation adjustments .
Biological Activity
The compound 1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : 301.36 g/mol
The compound features a pyrimidinetrione core linked to a pyrazole moiety with a phenyl and thienyl substituent, contributing to its diverse biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thienopyrazole derivatives have been shown to mitigate oxidative stress in biological systems. In a study involving erythrocytes exposed to toxic agents, thienopyrazole compounds demonstrated protective effects against cell damage caused by oxidative stress .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are known for their efficacy against various bacterial strains. A related study highlighted that certain pyrazole derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that our compound may also possess similar properties .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory potential of pyrazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2). The presence of the thienyl group may enhance this activity by modulating inflammatory pathways .
Anticancer Potential
Emerging research has suggested that compounds similar to this compound may exhibit anticancer properties. For example, specific pyrazole derivatives have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity in Aquatic Models
A study investigated the effects of thienopyrazole derivatives on fish erythrocytes exposed to 4-nonylphenol. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to control groups, suggesting potent antioxidant activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on pyrazole derivatives, it was found that certain compounds exhibited strong antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Staphylococcus aureus and Escherichia coli. This highlights the potential of our compound in developing new antimicrobial agents .
The biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Scavenging Free Radicals : The presence of specific functional groups allows these compounds to act as free radical scavengers.
- Modulation of Cell Signaling : Interaction with various receptors and signaling pathways can lead to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
